D-(+)-Cellotriose

Description

Properties

IUPAC Name |

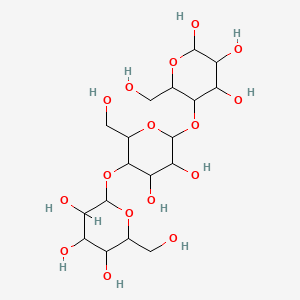

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859579 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Galactan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the structure of D-(+)-Cellotriose?

An In-Depth Technical Guide to the Structure of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fundamental oligosaccharide, serving as a key structural component of cellulose (B213188) and a significant intermediate in its enzymatic hydrolysis.[1] A thorough understanding of its three-dimensional structure is crucial for research in carbohydrate chemistry, biofuel development, and as a molecular probe for cellulolytic enzyme activity. This guide provides a detailed examination of the molecular architecture of this compound, including its stereochemistry, glycosidic linkages, and conformational properties. It further outlines the experimental methodologies employed for its structural elucidation and presents key quantitative structural data.

Molecular Structure and Stereochemistry

This compound is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.44 g/mol .[2] It is composed of three D-glucose monosaccharide units linked in a linear fashion.

The glucose units are connected by β-1,4-glycosidic bonds.[3] This specific linkage involves the anomeric carbon (C1) of one glucose unit and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.[4] The 'β' designation indicates that the substituent at the anomeric carbon of each non-reducing glucose unit is oriented above the plane of the pyranose ring.[4] This β-linkage results in a linear and extended chain, which is characteristic of cellulose. In contrast, the α-1,4-glycosidic bonds found in starch result in a helical structure.

The "D" designation refers to the stereoconfiguration of the chiral carbon furthest from the anomeric carbon (C5 in glucose), which is analogous to that of D-glyceraldehyde. The "(+)" indicates that D-Cellotriose is dextrorotatory, meaning it rotates the plane of polarized light to the right.

The systematic name for this compound is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[2]

Caption: Chemical structure of this compound.

Quantitative Structural Data

Table 1: Physical and Structural Properties of this compound and its Glycosidic Linkage

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₈H₃₂O₁₆ | [2] |

| Molecular Weight | 504.44 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >165 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Glycosidic Linkage Data | (from methyl β-D-cellobioside) | |

| C1-O4 Bond Length | 1.42 Å | |

| O4-C4 Bond Length | 1.44 Å | |

| C1-O4-C4 Bond Angle | 116.5° | |

| Torsion Angle φ (O5-C1-O4-C4) | Varies, typically between -80° to -100° | [6] |

| Torsion Angle ψ (C1-O4-C4-C5) | Varies, typically between 120° to 150° | [6] |

Note: Torsion angles define the conformation around the glycosidic bond and can vary depending on the environment (e.g., in solution vs. in a crystal or bound to an enzyme).

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of oligosaccharides like this compound relies on high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides atomic-level coordinates of a molecule in its crystalline state. The primary challenge for oligosaccharides is obtaining high-quality single crystals.

Methodology: Oligosaccharide Crystallization

A common method for crystallizing water-soluble oligosaccharides is by vapor diffusion or by the addition of a water-miscible organic solvent, which acts as a precipitant.[1][7][8]

-

Sample Preparation: High-purity this compound (≥95%) is dissolved in deionized water to create a concentrated stock solution (e.g., 50-100 mg/mL).

-

Crystallization Setup (Vapor Diffusion):

-

A droplet (1-2 µL) of the cellotriose (B13521) solution is mixed with an equal volume of a reservoir solution on a coverslip. The reservoir solution typically contains a precipitant such as isopropanol, ethanol, or acetone (B3395972) in a buffered solution.

-

The coverslip is inverted and sealed over the reservoir well.

-

Water vapor slowly diffuses from the droplet to the reservoir, gradually increasing the concentration of both the oligosaccharide and the precipitant in the droplet, which can lead to crystal formation over several days to weeks.

-

-

Crystallization Setup (Solvent Addition):

-

The aqueous solution of cellotriose is added dropwise to a water-miscible organic solvent (e.g., ethanol, isopropanol) with gentle stirring.[7]

-

The temperature is maintained between -20°C and the boiling point of the organic solvent.[7] This change in solvent environment reduces the solubility of the oligosaccharide, promoting crystallization.

-

-

Crystal Harvesting and Data Collection:

-

Once formed, crystals are carefully mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen.

-

X-ray diffraction data are collected using a synchrotron or in-house X-ray source.

-

The resulting diffraction pattern is processed to determine the electron density map and build the atomic model of this compound.

-

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of oligosaccharides in solution, providing information on the sequence of monosaccharides, linkage positions, and anomeric configurations.

Methodology: 2D NMR for Structural Elucidation

A suite of 2D NMR experiments is typically required for the complete structural assignment of an oligosaccharide like cellotriose.[9][10]

-

Sample Preparation:

-

A few milligrams of this compound are dissolved in deuterium (B1214612) oxide (D₂O).

-

The sample is lyophilized and redissolved in D₂O several times to exchange labile hydroxyl protons with deuterium, simplifying the ¹H NMR spectrum.

-

For observing hydroxyl protons, which can provide crucial structural information, the sample can be dissolved in a 99% H₂O / 1% D₂O mixture and cooled to a supercooled state (e.g., -14 °C) to slow down the exchange rate with water.[11]

-

-

Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

¹H NMR: Provides initial information on the number and type of sugar residues.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose ring, allowing for the tracing of the spin system from H1 to H6.[12]

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single glucose residue, even if they are not directly coupled, which is useful for identifying all protons belonging to a specific monosaccharide unit.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ¹³C resonances.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkage, as it reveals a correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (C4) of the adjacent residue.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm the glycosidic linkage and provides conformational information.

-

-

Data Analysis: The spectra are processed and analyzed sequentially. The anomeric protons (H1) are typically well-resolved and serve as the starting point for assigning each glucose residue's spin system using COSY and TOCSY. HSQC is then used to assign the corresponding carbons. Finally, HMBC and NOESY spectra are used to establish the connectivity between the glucose units.

Caption: Logical flow for NMR structure elucidation.

Conclusion

The structure of this compound, a linear trisaccharide of β-1,4-linked D-glucose units, is well-characterized through a combination of spectroscopic and diffraction techniques. Its rigid, extended conformation is a direct consequence of the β-glycosidic linkage and is fundamental to the structure and properties of cellulose. The detailed structural data and experimental methodologies presented in this guide provide a crucial resource for professionals engaged in carbohydrate research, enzyme engineering, and the development of novel therapeutics targeting carbohydrate-mediated biological processes.

References

- 1. WO2002100875A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. fiveable.me [fiveable.me]

- 4. ck12.org [ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of cellooligosaccharide conformations in complexes with proteins with energy maps for cellobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN100509830C - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]

- 8. CA2449736A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose is a trisaccharide composed of three β-D-glucose units linked by β-1,4 glycosidic bonds. As a fundamental building block of cellulose (B213188), the most abundant biopolymer on Earth, cellotriose (B13521) serves as a crucial subject of study in carbohydrate chemistry, biochemistry, and plant sciences. It is an important intermediate in the enzymatic hydrolysis of cellulose and has been identified as a damage-associated molecular pattern (DAMP) in plants, triggering immune responses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its role in plant immunity signaling.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in various research contexts.

| Property | Value |

| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose, (β-D-Glc-[1→4])2-D-Glc |

| CAS Number | 33404-34-1[1] |

| Molecular Formula | C₁₈H₃₂O₁₆[1] |

| Molecular Weight | 504.44 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Melting Point | 156-161 °C |

| 165-170 °C | |

| >165 °C (decomposes) | |

| Optical Rotation | [α]D +21.5° (c=0.5 in H₂O, after 24h) |

| Solubility | Soluble in water (50 mg/mL, clear, colorless). Slightly soluble in DMSO and Methanol. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete assignment of the ¹H and ¹³C NMR spectra of cellotriose has been achieved, providing a detailed fingerprint of its molecular structure. The chemical shifts are influenced by the solvent system, with LiCl/DMSO being a useful solvent for observing hydroxyl protons.

¹H and ¹³C NMR Chemical Shifts of Methyl β-Cellotrioside in D₂O:

| Assignment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Glc I (Reducing End) | ||

| C1 | 103.1 | 4.45 (d, J=7.9 Hz) |

| C2 | 73.9 | 3.28 (dd, J=7.9, 9.1 Hz) |

| C3 | 76.4 | 3.53 (t, J=9.1 Hz) |

| C4 | 79.8 | 3.65 (t, J=9.1 Hz) |

| C5 | 75.1 | 3.48 (ddd, J=2.0, 5.5, 9.8 Hz) |

| C6 | 61.0 | 3.86 (dd, J=2.0, 12.2 Hz), 3.70 (dd, J=5.5, 12.2 Hz) |

| Glc II (Middle Unit) | ||

| C1' | 103.2 | 4.49 (d, J=7.9 Hz) |

| C2' | 73.9 | 3.30 (dd, J=7.9, 9.1 Hz) |

| C3' | 76.5 | 3.54 (t, J=9.1 Hz) |

| C4' | 79.9 | 3.67 (t, J=9.1 Hz) |

| C5' | 75.1 | 3.50 (m) |

| C6' | 61.0 | 3.87 (dd, J=2.0, 12.2 Hz), 3.71 (dd, J=5.5, 12.2 Hz) |

| Glc III (Non-reducing End) | ||

| C1'' | 103.3 | 4.51 (d, J=7.9 Hz) |

| C2'' | 74.0 | 3.31 (dd, J=7.9, 9.1 Hz) |

| C3'' | 76.6 | 3.55 (t, J=9.1 Hz) |

| C4'' | 70.2 | 3.42 (t, J=9.1 Hz) |

| C5'' | 76.6 | 3.52 (m) |

| C6'' | 61.3 | 3.90 (dd, J=2.0, 12.2 Hz), 3.74 (dd, J=5.5, 12.2 Hz) |

| OCH₃ | 58.0 | 3.58 (s) |

Note: Data is for the β-methyl glycoside derivative to prevent anomeric equilibration, allowing for clearer spectral interpretation.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of oligosaccharides like cellotriose. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

| Ionization Mode | Adduct | Precursor m/z | Diagnostic Fragment Ions (m/z) |

| Positive | [M+Na]⁺ | 527.15 | - |

| Negative | [M+Cl]⁻ | 539 | 341, 297 |

| Negative | [M+Br]⁻ | 583/585 | 467, 203 |

| Positive | [M+NH₄]⁺ | 522 | 432, 306, 237 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3350 (broad) | O-H stretching | Hydroxyl groups (inter- and intramolecular hydrogen bonds) |

| ~2900 | C-H stretching | CH and CH₂ groups |

| ~1640 | O-H bending | Adsorbed water |

| ~1430 | CH₂ bending (scissoring) | Methylene groups |

| ~1370 | C-H bending | CH groups |

| 1160-1000 | C-O-C and C-O stretching | Glycosidic linkages and alcohol groups |

| ~895 | β-glycosidic linkage | Anomeric C₁-H deformation |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range from the first appearance of liquid to complete liquefaction.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For a preliminary determination, a rapid heating rate (5-10 °C/min) can be used to find an approximate melting range.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last of the solid melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of Specific Optical Rotation

Principle: The specific rotation is an intrinsic property of a chiral compound and is calculated from the observed rotation of a solution of known concentration in a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound (e.g., 50 mg) and transfer it to a 10 mL volumetric flask.

-

Dissolve the sample in high-purity water and fill the flask to the mark. Ensure complete dissolution and mixing. This creates a solution with a concentration (c) in g/mL.

-

Calibrate the polarimeter by filling the polarimeter cell with the solvent (water) and setting the reading to zero.

-

Rinse the polarimeter cell with a small amount of the prepared cellotriose solution, then fill the cell with the solution, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the polarimeter and measure the observed rotation (α). Allow the reading to stabilize. For mutarotating sugars like cellotriose, it is common to let the solution stand for several hours (e.g., 24h) to reach equilibrium before measurement.

-

Record the temperature (°C) at which the measurement is taken.

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

NMR Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the complete structural assignment of the molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Pipettes and vials

Procedure for Sample Preparation (in D₂O):

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer the solution into an NMR tube using a Pasteur pipette.

-

Cap the NMR tube and label it appropriately.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

-

For complete structural assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Biological Activity: Role in Plant Immunity

This compound acts as a Damage-Associated Molecular Pattern (DAMP) in plants, signaling the presence of cell wall degradation, which can occur during pathogen attack or mechanical wounding. This recognition triggers a plant immune response known as Pattern-Triggered Immunity (PTI).

Cellotriose-Induced Signaling Pathway

The perception of cellotriose at the cell surface initiates a signaling cascade mediated by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) . This pathway involves several key downstream events that lead to the activation of defense mechanisms.

Caption: Cellotriose signaling pathway in plant immunity.

Workflow of Cellulase (B1617823) Activity Assay using a Chromogenic Substrate

Cellotriose and its derivatives are often used as substrates to measure the activity of cellulase enzymes. The following workflow illustrates a typical experimental setup using a chromogenic or fluorogenic cellotriose-based substrate.

Caption: Workflow for a typical cellulase activity assay.

References

D-(+)-Cellotriose: A Technical Guide for Researchers

An In-depth Examination of the Core Properties, Synthesis, and Applications of a Key Oligosaccharide

Abstract

D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a fundamental molecule in the study of cellulose (B213188) degradation and carbohydrate biochemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and diverse applications in research and industry. Detailed experimental protocols for its use in cellulase (B1617823) activity assays and its role in plant signaling pathways are presented. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, microbiology, plant science, and biotechnology.

Core Data and Properties

This compound is a well-characterized oligosaccharide with the following key identifiers and physical properties.

| Property | Value | Citations |

| CAS Number | 33404-34-1 | [1][2] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [2][3] |

| Molecular Weight | 504.44 g/mol | [1][3] |

| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose, (β-D-Glc-[1→4])₂-D-Glc | [1][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | >165 °C (decomposes) | [2][3] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Storage Temperature | -20°C | [2] |

| Purity (typical) | ≥95% | [1][3] |

Synthesis and Production

This compound can be produced through two primary methodologies: enzymatic hydrolysis of cellulose and defined enzymatic synthesis.

Enzymatic Hydrolysis of Cellulose

The traditional method for producing cellotriose (B13521) involves the partial hydrolysis of cellulosic materials by cellulase enzymes. This process typically results in a mixture of cellodextrins with varying degrees of polymerization.

-

Process Overview: Cellulase enzyme complexes, containing endoglucanases and exoglucanases, break down the glycosidic bonds in cellulose.[4][5] The reaction conditions, such as pH, temperature, and enzyme-to-substrate ratio, can be optimized to favor the production of shorter-chain oligosaccharides like cellotriose.[6][7] Subsequent chromatographic purification steps are necessary to isolate cellotriose from other hydrolysis products like glucose, cellobiose (B7769950), and higher-order cellodextrins.

Defined Enzymatic Synthesis

More precise and high-yield synthesis of this compound can be achieved using phosphorylase enzymes. This "bottom-up" approach offers greater control over the final product purity.

-

Process Overview: A notable method involves the use of a genetically engineered cellobiose phosphorylase (CBP) from Cellulomonas uda.[8][9] This enzyme catalyzes the transfer of a glucose unit from a donor substrate, such as α-glucose 1-phosphate, to an acceptor molecule, cellobiose, to form cellotriose.[8] Optimization of an engineered CBP has been shown to achieve a 73% molar yield of cellotriose from cellobiose.[8][9] This method can also utilize glucose as the initial acceptor, potentially reducing production costs.[8]

Applications in Research and Development

This compound is a valuable tool in various scientific and industrial fields.

-

Biotechnology and Biofuels: It is extensively used as a substrate in assays to characterize the activity of cellulase enzymes, which are crucial for the development of biofuels from lignocellulosic biomass.[3]

-

Food Science and Nutrition: this compound is considered a prebiotic, promoting the growth of beneficial gut bacteria.[3][8]

-

Pharmaceuticals: It has applications in drug formulation to enhance the solubility and bioavailability of certain medications.[3]

-

Plant Science: Cellotriose acts as a Damage-Associated Molecular Pattern (DAMP), triggering immune responses in plants.[10]

-

Carbohydrate Chemistry: It serves as a standard for the analysis of complex carbohydrates.[3]

Experimental Protocols

Cellulase Activity Assay Using this compound

This protocol describes a method to determine the activity of endo-1,4-β-glucanase using a chromogenic substrate derived from cellotriose, such as 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), which upon hydrolysis releases a colored product. A simplified conceptual workflow is presented below.

Principle: Endo-cellulase cleaves the substrate, and the resulting products are further hydrolyzed by a thermostable β-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.[][12]

Materials:

-

This compound-derived substrate (e.g., BPNPG5)

-

Thermostable β-glucosidase

-

Trichoderma cellulase standard

-

Sodium acetate (B1210297) buffer (100 mM, pH 4.5)

-

Tris buffer (200 mM, pH 10.0) or another suitable stopping reagent

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare dilutions of the cellulase sample in sodium acetate buffer.

-

Reaction Initiation: Pre-incubate aliquots of the substrate solution at 40°C for 5 minutes. Add the diluted enzyme sample to the substrate to start the reaction.

-

Incubation: Incubate the reaction mixture at 40°C for a defined period (e.g., 10 minutes).

-

Reaction Termination and Color Development: Add Tris buffer to stop the reaction and adjust the pH for optimal color development of the p-nitrophenol. Add the thermostable β-glucosidase.

-

Measurement: Measure the absorbance of the solution at 400 nm.

-

Quantification: Compare the absorbance to a standard curve prepared with a known concentration of cellulase to determine the enzyme activity.

Diagram of Experimental Workflow:

Caption: Workflow for cellulase activity assay.

Analysis of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC-PAD is a sensitive method for the separation and quantification of carbohydrates. The high pH of the mobile phase deprotonates the hydroxyl groups of the carbohydrates, allowing them to be separated on an anion-exchange column. The separated analytes are then detected electrochemically.

Materials:

-

Dionex ICS-3000 system or equivalent[13]

-

Anion-exchange column (e.g., CarboPac series)

-

Sodium hydroxide (B78521) (NaOH) and sodium acetate (NaOAc) for eluent preparation

-

This compound standard

Procedure:

-

Sample Preparation: Dilute the sample containing cellotriose in deionized water.

-

Chromatographic Separation: Inject the sample into the HPAEC system. Use a gradient of sodium hydroxide and sodium acetate to elute the carbohydrates.

-

Detection: Detect the eluted cellotriose using a pulsed amperometric detector.

-

Quantification: Create a standard curve by injecting known concentrations of this compound. Determine the concentration in the sample by comparing its peak area to the standard curve.

Signaling and Metabolic Pathways

Cellotriose as a DAMP in Plant Immunity

In plants such as Arabidopsis thaliana, cellotriose released from the cell wall during pathogen attack or mechanical damage acts as a DAMP.[10]

-

Pathway Description: Cellotriose is perceived by the malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[10] This recognition event triggers a downstream signaling cascade, leading to the activation of immune responses. These responses include the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs) like MPK3 and MPK6, which in turn leads to the expression of defense-related genes.[10][14] This pathway is crucial for the plant's ability to recognize cell wall damage and mount an appropriate defense.

Diagram of Plant DAMP Signaling Pathway:

Caption: Cellotriose-induced DAMP signaling in plants.

Bacterial Transport of Cellotriose

Bacteria that degrade cellulose have evolved specific systems to transport the resulting oligosaccharides, including cellotriose, into the cell for metabolism.

-

ABC Transporter System (Streptomyces reticuli): This soil bacterium utilizes an ATP-binding cassette (ABC) transporter for the uptake of cellobiose and cellotriose.[15] The system consists of a substrate-binding protein (CebE) exposed on the cell surface, which binds cellotriose with high affinity and delivers it to a membrane-spanning permease. The energy for transport is provided by the hydrolysis of ATP by the MsiK subunit.[15]

Diagram of Bacterial ABC Transport:

Caption: ABC transporter for cellotriose uptake.

Conclusion

This compound is more than just an intermediate in cellulose breakdown; it is a versatile molecule with significant implications for biotechnology, human health, and plant biology. A thorough understanding of its properties, synthesis, and biological roles, as outlined in this guide, is essential for researchers aiming to harness its potential in various applications, from developing sustainable biofuels to designing novel therapeutic strategies and enhancing plant resilience.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 5. Access to cellulose limits the efficiency of enzymatic hydrolysis: the role of amorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 7. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 8. Defined synthesis of cellotriose by cellobiose phosphorylase mutant [biblio.ugent.be]

- 9. Engineering of cellobiose phosphorylase for the defined synthesis of cellotriose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 13. Analysis of Cellotriose, Cellotriose Content of Liquids, Cellotriose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 14. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Natural Sources and Synthesis of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose, a β-1,4-linked glucose trisaccharide, is a molecule of significant interest in various scientific fields, including biofuel research, drug development, and as a tool for studying carbohydrate-active enzymes. This technical guide provides a comprehensive overview of the natural occurrence of this compound and detailed methodologies for its synthesis. Both enzymatic and chemical approaches to synthesis are discussed, with a focus on providing actionable experimental protocols and comparative quantitative data. This guide is intended to be a valuable resource for researchers seeking to source or produce this compound for their specific applications.

Natural Sources and Isolation of this compound

This compound is a naturally occurring oligosaccharide, fundamentally derived from cellulose (B213188), the most abundant biopolymer on Earth.[1] Cellulose is a linear polysaccharide composed of β-1,4-glycosidic linked D-glucose units. Cellotriose (B13521) represents a basic repeating unit within the larger cellulose structure.

Natural Occurrence:

-

Plant Cell Walls: As a constituent of cellulose, this compound is an integral part of the structural framework of all terrestrial plants.[2] Lignocellulosic biomass, such as wood, agricultural residues (e.g., corncobs, straw), and grasses, are therefore the ultimate natural sources of cellotriose.

-

Signaling Molecule: In plants, cellotriose can act as a damage-associated molecular pattern (DAMP), signaling the presence of cell wall degradation and triggering defense responses.

Isolation from Natural Sources:

Direct extraction of this compound from untreated biomass is not a feasible approach due to its polymeric nature within cellulose. Therefore, "sourcing" from natural materials invariably involves a depolymerization step. The most common method is the partial hydrolysis of purified cellulose.

General Protocol for Cellulose Isolation from Lignocellulosic Biomass:

-

Pretreatment: Raw lignocellulosic biomass is first treated to remove non-cellulosic components like hemicellulose and lignin. This can be achieved through methods such as acid or alkali treatment.[3]

-

Delignification: The resulting cellulose-rich pulp is then subjected to a delignification process, often using a bleaching agent, to further purify the cellulose.[3]

-

Hydrolysis: The purified cellulose is then hydrolyzed to yield a mixture of cello-oligosaccharides, including cellotriose. This hydrolysis step is detailed in the synthesis sections below.

Synthesis of this compound

The production of this compound is primarily achieved through the controlled breakdown of cellulose (a "top-down" approach) or by building it up from smaller sugar units (a "bottom-up" approach). Both chemical and enzymatic methods have been developed.

Enzymatic Synthesis

Enzymatic methods offer high specificity and mild reaction conditions, often resulting in higher purity products compared to chemical methods.

This "top-down" approach utilizes cellulolytic enzymes, specifically endoglucanases, to randomly cleave the β-1,4-glycosidic bonds within the cellulose chain, releasing a mixture of glucose, cellobiose, cellotriose, and other cello-oligosaccharides.[4]

Experimental Protocol: Enzymatic Hydrolysis of Cellulose

-

Substrate Preparation: Prepare a suspension of microcrystalline cellulose (e.g., 14% w/v) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5).

-

Enzyme Addition: Add a cellulase (B1617823) cocktail with endoglucanase activity (e.g., from Trichoderma reesei) to the cellulose suspension. The enzyme loading can be optimized (e.g., 2 FPU/L). To enrich the product in cellotriose and other oligosaccharides, it is beneficial to use a cellulase preparation with low β-glucosidase activity or to add a β-glucosidase inhibitor.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) with constant stirring for a defined period (e.g., 4 hours).

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Purification: The resulting mixture of cello-oligosaccharides is then purified to isolate this compound (see Section 3).

This elegant "bottom-up" approach utilizes a cascade of three enzymes to synthesize cello-oligosaccharides from inexpensive starting materials like sucrose (B13894) and glucose.

Signaling Pathway: Three-Enzyme Phosphorylase Cascade

Caption: Enzymatic cascade for the synthesis of cellotriose.

Experimental Protocol: Three-Enzyme Phosphorylase Cascade

-

Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose (e.g., 500 mM), glucose (e.g., 200 mM), and phosphate buffer (e.g., 50 mM, pH 7.0).

-

Enzyme Addition: Add the three enzymes: Sucrose Phosphorylase (from Bifidobacterium adolescentis, BaScP), Cellobiose Phosphorylase (from Cellulomonas uda, CuCbP), and Cellodextrin Phosphorylase (from Clostridium cellulosi, CcCdP). The ratio of enzyme activities should be optimized to control the degree of polymerization.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30-45°C) with gentle agitation for a specified time (e.g., up to 26 hours).

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution by HPLC.

-

Purification: Isolate the this compound from the reaction mixture using chromatographic techniques (see Section 3).

For high-purity this compound, an engineered variant of Cellobiose Phosphorylase (CBP) from Cellulomonas uda can be employed. This method offers a high yield of cellotriose with minimal formation of longer oligosaccharides.

Experimental Protocol: Defined Synthesis with Engineered CBP

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MOPS, pH 7) containing the acceptor substrate (cellobiose or glucose) and the donor substrate, α-D-glucose 1-phosphate (αG1-P).

-

Enzyme Addition: Add the purified engineered Cellobiose Phosphorylase to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

-

Analysis and Purification: Analyze the product mixture by HPAEC-PAD and purify the cellotriose as described in Section 3.

Chemical Synthesis

Chemical methods for this compound production typically involve the partial hydrolysis of cellulose under controlled conditions. These methods are often less specific than enzymatic approaches and produce a broader range of cello-oligosaccharides.

Controlled hydrolysis of cellulose using mineral acids can yield cellotriose.

Experimental Protocol: Acid Hydrolysis of Cellulose

-

Reaction Setup: Suspend cellulose in a solution of a mineral acid (e.g., 72% H₂SO₄).

-

Primary Hydrolysis: Stir the mixture at room temperature for a defined period (e.g., 2 hours).

-

Secondary Hydrolysis: Dilute the acid concentration and heat the mixture (e.g., to 4% H₂SO₄ at 121°C for 1 hour) to further hydrolyze the cellulose.

-

Neutralization: Cool the reaction mixture and neutralize the acid with a base (e.g., CaCO₃ or Ba(OH)₂).

-

Purification: Filter the mixture to remove insoluble material and purify the cellotriose from the resulting sugar solution (see Section 3).

Concentrated solutions of certain salts, like lithium bromide (LiBr), can dissolve cellulose and facilitate its hydrolysis under milder conditions than strong acids.

Experimental Workflow: Cellotriose Production via Molten Salt Hydrate Hydrolysis

References

The Pivotal Role of Cellotriose in Plant Cell Wall Integrity and Defense Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellotriose (B13521), a simple trisaccharide derived from the breakdown of cellulose (B213188), has emerged as a critical signaling molecule in plants, acting as a Damage-Associated Molecular Pattern (DAMP) to alert the cell to breeches in cell wall integrity. This technical guide provides a comprehensive overview of the biological role of cellotriose in plant cell walls, detailing its perception, downstream signaling cascades, and the subsequent physiological responses. This document is intended for researchers, scientists, and drug development professionals interested in the intricate mechanisms of plant immunity and cell wall biology. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: Cellotriose as a Sentinel of Cell Wall Damage

The plant cell wall is a dynamic and complex structure that provides physical support and acts as the first line of defense against pathogens and abiotic stresses. Composed primarily of cellulose, hemicellulose, and pectin, its integrity is constantly monitored. When the cell wall is damaged, either by mechanical wounding or enzymatic degradation by pathogens, fragments of its constituent polysaccharides are released into the apoplast. These fragments, known as Damage-Associated Molecular Patterns (DAMPs), can be perceived by the plant as danger signals, triggering a suite of immune responses.

Among these DAMPs, cello-oligosaccharides, and particularly cellotriose (a β-1,4-linked trimer of glucose), have been identified as potent elicitors of plant defense.[1][2] This guide delves into the multifaceted role of cellotriose, from its recognition at the cell surface to the downstream signaling events that orchestrate a response to reinforce the cell wall and activate immunity.

Perception of Cellotriose by the CORK1 Receptor Kinase

The perception of cellotriose at the cell surface is mediated by the Leucine-Rich Repeat Malectin receptor kinase, CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[3][4][5][6] CORK1 possesses an extracellular malectin domain that directly binds to cellotriose, initiating a signaling cascade.[7] Studies have shown that cellotriose is the most active of the cello-oligosaccharides in inducing downstream responses, being significantly more effective than cellobiose.[3][7]

The Cellotriose Signaling Cascade: A Multi-pronged Response

Upon binding of cellotriose to CORK1, a rapid and complex signaling cascade is initiated, leading to a variety of cellular responses aimed at mitigating damage and preventing infection. The key events in this cascade are detailed below.

Cytoplasmic Calcium Elevation

One of the earliest detectable responses to cellotriose perception is a rapid and transient increase in the cytosolic free calcium concentration ([Ca²⁺]cyt).[4][5][8] This calcium influx acts as a crucial second messenger, activating downstream calcium-dependent proteins and initiating further signaling events. The magnitude of this calcium spike is dependent on the concentration of cellotriose and is a hallmark of DAMP signaling.[4]

Production of Reactive Oxygen Species (ROS)

Following the calcium influx, a burst of reactive oxygen species (ROS), primarily in the form of superoxide (B77818) and hydrogen peroxide, is generated in the apoplast.[3][4][5] This oxidative burst is mediated by plasma membrane-localized NADPH oxidases, such as RBOHD.[8] The ROS produced have a dual role: they can directly contribute to the reinforcement of the cell wall through cross-linking of cell wall components and also act as signaling molecules to further amplify the defense response.

Activation of Mitogen-Activated Protein Kinases (MAPKs)

Cellotriose signaling leads to the rapid and transient phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK3 and MPK6.[3][5][9] These kinases are key components of a phosphorylation cascade that relays the initial signal from the cell surface to the nucleus, ultimately leading to changes in gene expression. The activation of MPK3 and MPK6 is a convergence point for many biotic and abiotic stress signaling pathways.[10]

Transcriptional Reprogramming: Upregulation of Defense Genes

The activation of the MAPK cascade culminates in the transcriptional reprogramming of the cell, leading to the upregulation of a suite of defense-related genes. Among the key transcription factors activated are WRKYs, such as WRKY30 and WRKY40.[4][7] These transcription factors bind to specific DNA sequences (W-boxes) in the promoters of defense genes, initiating their transcription.[11]

Phosphoproteomic Changes: Regulating Cell Wall Repair

Recent phosphoproteomic studies have revealed that cellotriose treatment leads to rapid changes in the phosphorylation status of numerous proteins involved in cellulose synthesis and trafficking of components to and from the trans-Golgi network (TGN).[2][9] This suggests that in addition to activating defense responses, cellotriose signaling also initiates a feedback mechanism to promote the repair and reinforcement of the damaged cell wall. Key proteins whose phosphorylation is altered include Cellulose Synthase (CESA) isoforms and proteins involved in vesicle transport.[2][9]

Quantitative Data on Cellotriose-Induced Responses

To provide a clearer understanding of the dynamics of the cellotriose response, the following tables summarize key quantitative data from published studies.

Table 1: Time-Course of WRKY Gene Expression in Arabidopsis thaliana Seedlings Treated with 10 µM Cellotriose

| Gene | Time after Treatment | Fold Change (vs. Mock) |

| WRKY30 | 1 hour | ~4.5 |

| 3 hours | ~2.0 | |

| WRKY40 | 1 hour | ~3.0 |

| 3 hours | ~1.5 |

Note: The fold change values are approximate and collated from qualitative descriptions in the literature. Specific quantitative time-course data for cellotriose treatment is an area for further research.

Table 2: Time-Course of ROS Production in Arabidopsis thaliana Leaf Discs Treated with 10 µM Cellotriose

| Time after Treatment | Relative Light Units (RLU) |

| 0 min | Baseline |

| 5 min | Initial increase |

| 15 min | Peak production |

| 30 min | Gradual decline |

| 60 min | Return to near baseline |

Note: This table represents a typical kinetic profile of a luminol-based ROS assay. Specific RLU values vary depending on experimental conditions.

Table 3: Differentially Phosphorylated Proteins in Arabidopsis thaliana Roots 5 and 15 Minutes After Cellotriose Treatment

| Protein | Function | Change in Phosphorylation (5 min) | Change in Phosphorylation (15 min) |

| CESA1 | Cellulose Synthesis | Increased | Increased |

| CESA3 | Cellulose Synthesis | Increased | Increased |

| CSI1 | CESA-Interacting Protein | Increased | - |

| PATROL1 | Vesicle Trafficking | - | Increased |

| Myosin XIK | Cytoskeleton, Trafficking | Increased | Increased |

| SHOU4-like | CESA exocytosis inhibition | Mixed (de- and phosphorylation) | Dephosphorylated |

Source: Adapted from phosphoproteomics data.[2][9] This is a representative list, and numerous other proteins involved in trafficking and signaling are also affected.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs.

Materials:

-

Plant leaves (e.g., Arabidopsis thaliana)

-

4 mm biopsy punch

-

96-well white microplate

-

Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

-

Cellotriose stock solution (e.g., 1 mM in water)

-

Microplate luminometer

Procedure:

-

Excise 4 mm leaf discs from the leaves of 4- to 5-week-old plants.

-

Float the leaf discs, abaxial side down, in a 96-well plate containing 100 µL of sterile water per well.

-

Incubate the plate overnight in the dark at room temperature to allow the leaf discs to recover from wounding.

-

The next day, carefully replace the water with 100 µL of assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL).

-

Incubate for 1-2 hours in the dark.

-

Place the plate in a microplate luminometer and measure the baseline luminescence for 5-10 minutes.

-

Initiate the reaction by adding cellotriose to the desired final concentration (e.g., 10 µM).

-

Immediately begin measuring the luminescence kinetically for 40-60 minutes, with readings taken every 1-2 minutes.

-

Data is typically expressed as Relative Light Units (RLU).

In-Gel Kinase Assay for MAPK Activation

This protocol is for detecting the activity of MAPKs from plant protein extracts.

Materials:

-

Plant tissue (e.g., seedlings treated with cellotriose)

-

Protein extraction buffer

-

SDS-PAGE reagents

-

Myelin Basic Protein (MBP) as a substrate

-

Renaturation buffer

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

Autoradiography film or phosphoimager

Procedure:

-

Grind plant tissue in liquid nitrogen and extract total proteins using a suitable extraction buffer.

-

Determine protein concentration using a Bradford or similar assay.

-

Prepare an SDS-polyacrylamide gel containing MBP (e.g., 0.25 mg/mL) co-polymerized within the separating gel.

-

Load equal amounts of protein extracts onto the gel and perform electrophoresis.

-

After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow for protein renaturation.

-

Incubate the gel in a renaturation buffer overnight at 4°C.

-

Equilibrate the gel in kinase reaction buffer.

-

Initiate the kinase reaction by incubating the gel in kinase reaction buffer containing [γ-³²P]ATP.

-

Stop the reaction and wash the gel extensively to remove unincorporated radioactivity.

-

Dry the gel and expose it to autoradiography film or a phosphoimager to visualize the phosphorylated MBP bands corresponding to the active MAPKs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of defense-related genes.

Materials:

-

Plant tissue (e.g., seedlings treated with cellotriose at different time points)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers (e.g., for WRKY30, WRKY40, and a reference gene)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

Harvest plant tissue at desired time points after cellotriose treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Set up qPCR reactions in a 96- or 384-well plate, with each reaction containing cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix. Include no-template controls for each primer pair.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stably expressed reference gene.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Cellotriose signaling pathway in plant cells.

Caption: General experimental workflow for studying cellotriose signaling.

Conclusion and Future Directions

Cellotriose has been firmly established as a key signaling molecule in the plant's surveillance system for cell wall integrity. Its perception by CORK1 triggers a robust and multifaceted signaling cascade that integrates both defense activation and cell wall repair mechanisms. The detailed understanding of this pathway, as outlined in this guide, provides a valuable framework for researchers in plant biology and pathology.

For professionals in drug development, the cellotriose-CORK1 signaling module represents a potential target for the development of novel agrochemicals that could prime the plant's immune system, leading to enhanced disease resistance. Future research should focus on obtaining more precise quantitative and temporal data on the various components of the signaling cascade to build more accurate models of the plant's response to cell wall damage. Furthermore, the identification of additional downstream targets of this pathway will undoubtedly reveal new layers of complexity in the intricate interplay between cell wall integrity and plant immunity.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 4. Video: Measuring Spatial and Temporal Ca2+ Signals in Arabidopsis Plants [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato | Springer Nature Experiments [experiments.springernature.com]

- 8. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physical and Functional Interactions between Pathogen-Induced Arabidopsis WRKY18, WRKY40, and WRKY60 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

D-(+)-Cellotriose as a Damage-Associated Molecular Pattern (DAMP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damage-associated molecular patterns (DAMPs) are endogenous molecules released from damaged or dying cells that initiate and perpetuate innate immune responses. While the roles of protein and nucleic acid-based DAMPs are well-established in mammalian immunity, the recognition of carbohydrate-based DAMPs is an expanding area of research. This technical guide provides a comprehensive overview of D-(+)-Cellotriose, a cellulose-derived oligosaccharide, as a DAMP. Currently, the definitive role of cellotriose (B13521) as a DAMP is well-documented in the plant kingdom, where it acts as a key signal for cell wall integrity and defense. In contrast, its function as a DAMP in mammalian systems remains to be elucidated. This guide summarizes the current understanding of cellotriose-mediated signaling in plants, presents quantitative data from key studies, and provides detailed experimental protocols that can be adapted to investigate its potential role in mammalian innate immunity.

Introduction to this compound and DAMPs

This compound is a trisaccharide composed of three β(1→4) linked D-glucose units.[1] It is a breakdown product of cellulose, the most abundant polysaccharide on Earth and a primary component of plant cell walls.[2][3] In the context of immunology, DAMPs are host-derived molecules that signal cellular stress, damage, or death to the innate immune system.[4] This recognition is mediated by pattern recognition receptors (PRRs), which trigger downstream signaling cascades leading to inflammation and tissue repair. While mammals do not synthesize cellulose, they can be exposed to cellulose-derived oligosaccharides through diet, microbial activity, or environmental sources.

This compound as a DAMP in Plant Immunity

In plants, cellotriose is a well-characterized DAMP that signals a breach in cell wall integrity, often resulting from pathogen attack or mechanical damage.[5]

Recognition of Cellotriose by CORK1

The primary receptor for cellotriose in the model plant Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a plasma membrane-localized leucine-rich repeat (LRR) malectin receptor kinase. The extracellular malectin domain of CORK1 directly binds to cellotriose, initiating downstream signaling.

Signaling Pathways in Plants

Upon binding of cellotriose to CORK1, a series of intracellular events are triggered, culminating in a defense response. This signaling pathway shares components with responses to pathogen-associated molecular patterns (PAMPs).

-

Calcium Influx: One of the earliest responses is a rapid increase in cytosolic calcium concentration ([Ca2+]cyt).

-

Reactive Oxygen Species (ROS) Production: The activation of NADPH oxidases leads to the production of ROS, which acts as a secondary messenger and has direct antimicrobial properties.

-

Mitogen-Activated Protein Kinase (MAPK) Activation: Cellotriose perception leads to the phosphorylation and activation of MAP kinases, particularly MPK3 and MPK6, which are central regulators of plant immunity.

-

Transcriptional Reprogramming: The signaling cascade culminates in the altered expression of defense-related genes, including transcription factors (e.g., WRKY30) and genes involved in the biosynthesis of defense hormones like salicylic (B10762653) acid and ethylene.

References

- 1. biorxiv.org [biorxiv.org]

- 2. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine-induced cytokine production by conventional and innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.kr]

- 5. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-(+)-Cellotriose: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, has emerged from relative obscurity as a simple cellulose (B213188) building block to a molecule of significant interest in biotechnology, plant biology, and potentially, therapeutics. Historically viewed as a mere intermediate in the enzymatic degradation of cellulose, recent discoveries have highlighted its role as a potent prebiotic and a signaling molecule in plant defense mechanisms. This technical guide provides a comprehensive overview of the discovery, history, production methodologies, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and History

The history of this compound is intrinsically linked to the broader study of cellulose, the most abundant organic polymer on Earth. Early 20th-century chemists, in their quest to understand the structure of cellulose, subjected it to various degradation techniques. One of the key methods was acetolysis , a process involving the simultaneous acetylation and hydrolysis of the polysaccharide.

While the exact first isolation of pure this compound is not definitively documented in a single seminal paper, its existence as a component of the "procellose" mixture, a product of cellulose acetolysis, was investigated by researchers like G. Bertrand and Benoist in the 1920s. The work of Géza Zemplén and his contemporaries in the 1930s and 1940s on the acetolysis of cellulose and the subsequent fractional crystallization of the resulting acetylated oligosaccharides was pivotal. These classical methods allowed for the separation of a series of cello-oligosaccharide acetates, including that of cellotriose (B13521), which could then be deacetylated to yield the free sugar.

For decades, this compound was primarily a tool for studying the structure of cellulose and the action of cellulolytic enzymes. A significant turning point came with the recognition of its biological activity. It is now understood to be a key signaling molecule in plants, recognized by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), triggering immune and cell wall repair responses.[1][2][3] Furthermore, its potential as a selective prebiotic has driven the development of more efficient and specific production methods.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₁₆ |

| Molecular Weight | 504.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 192 °C |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol |

| Structure | A linear trisaccharide of D-glucose with β-(1→4) glycosidic linkages. |

Production and Purification of this compound

The production of this compound can be broadly categorized into two main approaches: classical chemical methods and modern enzymatic synthesis.

Classical Method: Acetolysis of Cellulose

This traditional method involves the degradation of cellulose using a mixture of acetic anhydride (B1165640), acetic acid, and sulfuric acid. This process yields a mixture of acetylated cello-oligosaccharides, from which the hendecaacetate of cellotriose can be isolated.

Experimental Protocol: Acetolysis of Cellulose and Isolation of Cellotriose Hendecaacetate [5]

-

Acetolysis: Suspend 1 part of cotton cellulose in 4 parts of a freshly prepared mixture of acetic anhydride and acetic acid (1:1 v/v). Cool the mixture in an ice bath. Slowly add 0.1 part of concentrated sulfuric acid with constant stirring. Allow the reaction to proceed at room temperature for 70-90 hours with occasional stirring.

-

Precipitation: Pour the reaction mixture into a large volume of ice-water with vigorous stirring. The acetylated oligosaccharides will precipitate.

-

Collection and Washing: Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral. Dry the crude acetylated product.

-

Fractional Crystallization: Dissolve the crude acetate (B1210297) mixture in a minimal amount of hot chloroform. Slowly add ethanol (B145695) to induce fractional crystallization. Cellobiose (B7769950) octaacetate will crystallize first and can be removed by filtration.

-

Column Chromatography: Concentrate the mother liquor and subject the remaining mixture to column chromatography on silica (B1680970) gel. Elute with a gradient of benzene-methanol (e.g., starting with 9:1 v/v).[5] Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing cellotriose hendecaacetate.

-

Crystallization: Combine the fractions rich in cellotriose hendecaacetate, evaporate the solvent, and recrystallize from a suitable solvent system (e.g., ethanol-water).

Experimental Protocol: Deacetylation of Cellotriose Hendecaacetate [5]

-

Zemplén Deacetylation: Dissolve the purified cellotriose hendecaacetate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) in methanol.

-

Allow the reaction to proceed at room temperature until deacetylation is complete (monitor by TLC).

-

Neutralize the reaction with a weak acid (e.g., acetic acid).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound by recrystallization from aqueous ethanol.

Modern Method: Enzymatic Synthesis

Enzymatic methods offer higher specificity and yield of this compound under milder reaction conditions. The use of engineered enzymes, particularly cellobiose phosphorylase, has revolutionized its production.

Experimental Protocol: Enzymatic Synthesis using Engineered Cellobiose Phosphorylase [4]

-

Enzyme Preparation: Utilize a crude cell extract of E. coli expressing an engineered variant of cellobiose phosphorylase (CBP).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Cellobiose (acceptor substrate)

-

α-D-glucose 1-phosphate (donor substrate)

-

MOPS buffer (pH 7.0)

-

Crude cell extract containing the engineered CBP.

-

-

Incubation: Incubate the reaction mixture at 40°C.

-

Reaction Monitoring and Termination: Monitor the progress of the reaction by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Terminate the reaction by heat inactivation (e.g., 100°C for 5 minutes).

-

Purification: Remove the denatured enzyme by centrifugation. The resulting supernatant contains a high concentration of this compound. Further purification can be achieved by size-exclusion or other forms of chromatography if necessary.

Quantitative Comparison of Production Methods

| Method | Starting Material | Key Reagents/Enzymes | Typical Yield of Cellotriose | Purity | Advantages | Disadvantages |

| Acetolysis | Cellulose (e.g., cotton) | Acetic anhydride, sulfuric acid | Low (e.g., 2.0% from raw material)[4] | Requires extensive purification | Utilizes abundant starting material | Harsh reagents, low yield, complex purification |

| Enzymatic Synthesis | Cellobiose, α-G1P | Engineered Cellobiose Phosphorylase | High (e.g., 73% molar yield)[4] | High (e.g., 82% of soluble cellodextrins)[4] | High specificity, high yield, mild conditions | More expensive substrates, requires enzyme production |

Biological Role and Signaling Pathway

This compound is now recognized as a damage-associated molecular pattern (DAMP) in plants. When the plant cell wall is damaged by pathogens or mechanical stress, cellulose is broken down, releasing cellooligomers like cellotriose into the apoplast. These molecules are then perceived by the leucine-rich repeat malectin receptor kinase, CORK1.[1][2]

The binding of cellotriose to CORK1 initiates a signaling cascade that leads to various downstream responses, including:

-

Cytoplasmic Calcium Elevation: A rapid influx of Ca²⁺ into the cytoplasm.[1]

-

Reactive Oxygen Species (ROS) Production: The generation of ROS, which acts as a secondary messenger and has direct antimicrobial properties.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Activation: Phosphorylation and activation of MAPKs, which regulate the expression of defense-related genes.[1][6]

-

Cellulose Synthase Phosphorylation: Alterations in the phosphorylation state of cellulose synthase complexes, likely as part of a cell wall repair mechanism.[6]

-

Transcriptional Reprogramming: Changes in the expression of genes involved in cell wall biosynthesis, secondary metabolite production, and immune responses.[1]

Applications

The unique properties of this compound have led to its application in several fields:

-

Biotechnology and Biofuel Research: As a substrate for characterizing the activity of cellulolytic enzymes, particularly endoglucanases and β-glucosidases.[7]

-

Food Industry: As a potential prebiotic, promoting the growth of beneficial gut bacteria.[4]

-

Plant Science: As a tool to study plant immune responses and cell wall integrity signaling.[1][2][3][6]

-

Drug Development: Its role in biological signaling pathways may open avenues for research into novel therapeutic interventions, although this is still a nascent field.

Conclusion

This compound has transitioned from a simple structural unit of cellulose to a molecule of significant biological importance. While classical methods laid the groundwork for its initial study, modern enzymatic synthesis has made it more accessible for research and potential commercial applications. Its role as a key signaling molecule in plant defense and its potential as a prebiotic underscore the importance of continued research into this once-overlooked oligosaccharide. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers working in the dynamic fields of carbohydrate chemistry, biotechnology, and plant science.

References

- 1. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CORK1, a LRR-Malectin Receptor Kinase for Cellooligomer Perception in <i>Arabidopsis thaliana</i> [ouci.dntb.gov.ua]

- 4. Preparation of Oligosaccharides from Microcrystalline Cellulose by Acetolysis -Korean Journal of Agricultural Science | Korea Science [koreascience.kr]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

D-(+)-Cellotriose: A Core Component in Modern Carbohydrate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-(+)-Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, serves as a fundamental tool in carbohydrate research. Its unique properties as a soluble, well-defined oligosaccharide make it an invaluable substrate, standard, and signaling molecule in a variety of scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its significant roles in biochemistry, plant science, and drug development.

Physicochemical Properties of this compound